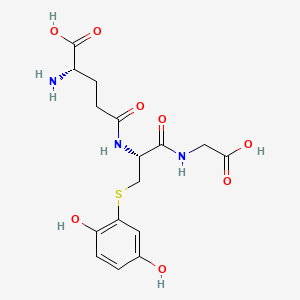

2-(S-Glutathionyl)hydroquinone

Description

Contextualization within Endogenous and Xenobiotic Metabolism Pathways

The formation of 2-(S-Glutathionyl)hydroquinone is a pivotal event in the metabolism of several compounds, most notably the widespread environmental pollutant, benzene (B151609). nih.govwho.int The metabolic pathway of benzene involves its initial oxidation to phenol (B47542), which is then further oxidized to hydroquinone (B1673460). who.int Hydroquinone can then be oxidized to the highly reactive intermediate, 1,4-benzoquinone (B44022). who.intnih.gov It is this benzoquinone that readily reacts with glutathione (B108866) (GSH), a major endogenous antioxidant, to form GSHQ. who.intnih.gov This conjugation can occur spontaneously or be catalyzed by enzymes known as glutathione S-transferases (GSTs). who.intnih.gov

While glutathione conjugation is typically a detoxification mechanism, rendering compounds more water-soluble for excretion, the formation of GSHQ from hydroquinone is more complex. mdpi.comnih.gov In the case of benzene, the formation of GSHQ is part of a larger metabolic cascade. who.int GSHQ can undergo further oxidation and conjugation with additional glutathione molecules, leading to the formation of di-, tri-, and even tetra-glutathionylhydroquinone adducts. nih.gov The initial formation of GSHQ is therefore not necessarily the final step in the detoxification process and can lead to the generation of other reactive intermediates. mdpi.comnih.gov

The process is not limited to benzene. Hydroquinone itself, whether from dietary sources or other exposures, can be metabolized via this pathway. nih.gov Furthermore, studies have shown that phenol can also lead to the formation of GSHQ, as it is a precursor to hydroquinone. nih.govgrafiati.com The subsequent fate of GSHQ involves further metabolism, leading to the excretion of mercapturic acids, such as N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, in the urine. nih.gov

Table 1: Key Reactions in the Formation of 2-(S-Glutathionyl)hydroquinone

| Precursor Compound | Key Intermediate(s) | Reactant | Product |

|---|---|---|---|

| Benzene | Phenol, Hydroquinone | 1,4-Benzoquinone | 2-(S-Glutathionyl)hydroquinone |

| Hydroquinone | 1,4-Benzoquinone | Glutathione | 2-(S-Glutathionyl)hydroquinone |

| Phenol | Hydroquinone | 1,4-Benzoquinone | 2-(S-Glutathionyl)hydroquinone |

Overview of its Biological Relevance in Non-Human Systems

The biological significance of 2-(S-Glutathionyl)hydroquinone has been extensively studied in various non-human systems, providing crucial insights into its mechanisms of action.

In rodent models, the administration of benzene, phenol, or hydroquinone leads to the in vivo formation and urinary excretion of metabolites derived from GSHQ, confirming its role in their metabolism. nih.gov Research in rats has demonstrated that hydroquinone is transformed into mono-, di-, and tri-glutathionylhydroquinone conjugates, which have been associated with kidney damage. sci-hub.se In vitro studies using rat liver microsomes have shown that these cells can catalyze the oxidation of hydroquinone, a necessary step for its conjugation with glutathione. researchgate.net Furthermore, incubation of rat bone marrow homogenates with hydroquinone and glutathione resulted in high levels of GSHQ, indicating the production of the reactive intermediate 1,4-benzoquinone. grafiati.com

The pro-oxidant nature of GSHQ has been demonstrated in studies showing it can generate reactive oxygen species (ROS). nih.govnih.gov This ROS generation is believed to contribute to its toxic effects. sci-hub.senih.gov For instance, in vitro experiments have shown that GSHQ can cause DNA damage, which can be mitigated by the presence of oxyradical scavengers. nih.govnih.gov This suggests that the toxicity of GSHQ is, at least in part, mediated by oxidative stress.

Interestingly, a class of enzymes known as S-glutathionyl-(chloro)hydroquinone reductases (GS-HQRs) has been identified in bacteria, fungi, and plants, but not in animals. nih.govtandfonline.com These enzymes can reduce GSHQ back to hydroquinone, suggesting a potential detoxification or metabolic maintenance role in these organisms. nih.govtandfonline.comexpasy.org For example, in the bacterium Sphingobium chlorophenolicum, which degrades the wood preservative pentachlorophenol (B1679276), a GS-HQR plays a role in converting a glutathionylated intermediate back into the main degradation pathway. grafiati.comresearchgate.netnih.gov

Table 2: Observed Effects of 2-(S-Glutathionyl)hydroquinone in Non-Human Systems

| System | Observation | Implication | Reference |

|---|---|---|---|

| Rat (in vivo) | Formation of glutathionyl-hydroquinone conjugates linked to kidney damage. | Potential for nephrotoxicity. | sci-hub.se |

| Rat Liver Microsomes (in vitro) | Catalyzed oxidation of hydroquinone. | Role in the metabolic activation of hydroquinone. | researchgate.net |

| Rat Bone Marrow Homogenates (in vitro) | Production of high levels of GSHQ from hydroquinone and glutathione. | Implication in benzene-induced myelotoxicity. | grafiati.com |

| In vitro assays | Generation of reactive oxygen species and DNA damage. | Pro-oxidant and genotoxic potential. | nih.govnih.gov |

| Bacteria, Fungi, Plants | Presence of S-glutathionyl-(chloro)hydroquinone reductases. | Unique metabolic pathway for handling GSHQ. | nih.govtandfonline.comexpasy.org |

| Sphingobium chlorophenolicum | GS-HQR involved in the degradation of pentachlorophenol. | Role in xenobiotic degradation pathways. | grafiati.comresearchgate.netnih.gov |

Structure

3D Structure

Properties

CAS No. |

76726-99-3 |

|---|---|

Molecular Formula |

C16H21N3O8S |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |

InChI Key |

PBSYQNUIZQXWAE-UWVGGRQHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origin of Product |

United States |

Formation and Biosynthesis of 2 S Glutathionyl Hydroquinone

Enzymatic Biogenesis Pathways

Enzymes play a significant role in catalyzing the formation of 2-(S-Glutathionyl)hydroquinone, enhancing the rate and specificity of the conjugation reaction.

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates. This enzymatic reaction is a major detoxification pathway for many xenobiotics. GSTs facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the substrate, which in this case can be a benzoquinone derived from hydroquinone (B1673460) metabolism. While some reactions between glutathione and electrophiles can occur spontaneously, GSTs significantly accelerate these reactions. Different GST isoenzymes can exhibit varying catalytic efficiencies and substrate specificities for these conjugation reactions. For instance, GST M2-2 has been shown to catalyze the conjugation of glutathione with dopamine (B1211576) o-quinone, a precursor to aminochrome.

The formation of 2-(S-Glutathionyl)hydroquinone in biological systems often begins with the metabolic activation of parent aromatic compounds. For example, benzene (B151609) is metabolized in the liver to intermediates including phenol (B47542) and hydroquinone, which can then be further oxidized in the bone marrow by enzymes like myeloperoxidase to form 1,4-benzoquinone (B44022). Similarly, the anticancer drug infigratinib (B612010) undergoes metabolic bioactivation, including oxidation, to form a reactive 1,4-benzoquinone intermediate that is then conjugated with glutathione. Polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) are also metabolized to hydroquinone and quinone derivatives, which can then be conjugated with glutathione as part of the phase II detoxification process. These metabolic pathways highlight how various xenobiotics can serve as precursors to the formation of 2-(S-Glutathionyl)hydroquinone.

In Situ Formation in Biological Compartments

The formation of 2-(S-Glutathionyl)hydroquinone occurs within various biological compartments where the necessary precursors and, if applicable, enzymes are present. Evidence for its formation in vivo comes from studies on the toxicity of hydroquinone conjugates. For example, 2-bromo-(diglutathion-S-yl)hydroquinone has been shown to induce nephrotoxicity, with early morphological changes observed in the proximal tubules of the kidney following administration. Similarly, various 2-bromo-(glutathion-S-yl)hydroquinone conjugates have been found to cause DNA fragmentation and cytotoxicity in renal proximal tubular epithelial cells. The detection of glutathione conjugates in the bile of rats treated with certain xenobiotics further supports the in vivo formation of these adducts within the liver. While specific subcellular locations for the non-enzymatic formation are difficult to pinpoint, the enzymatic conjugation via GSTs primarily occurs in the cytosol, where these enzymes are abundant.

Enzymology of Glutathionyl Hydroquinone Reductases Gs Hqrs and 2 S Glutathionyl Hydroquinone Interaction

Classification and Phylogenetic Relationships of GS-HQRs

Glutathionyl-Hydroquinone Reductases (GS-HQRs) represent a unique group of enzymes that, while belonging to the large Glutathione (B108866) S-transferase (GST) superfamily, exhibit distinct catalytic functions focused on oxidoreduction rather than conjugation. nih.govnih.govresearchgate.netsigmaaldrich.com

GS-HQRs have been identified as a novel class within the Glutathione S-transferase (GST) superfamily. researchgate.netsemanticscholar.organu.edu.au Unlike the majority of GSTs, which are known for catalyzing the conjugation of glutathione (GSH) to a wide array of hydrophobic and electrophilic compounds, GS-HQRs primarily function as oxidoreductases. nih.govnih.govresearchgate.net Their main role is to catalyze the GSH-dependent reduction of S-glutathionyl-hydroquinones (GS-HQs) back to their corresponding hydroquinones. nih.govnih.gov This functional distinction, coupled with phylogenetic analysis that groups GS-HQRs into a clade separate from other GSTs like the Omega class, solidifies their classification as a distinct class. researchgate.net The characterization of PcpF from Sphingobium chlorophenolicum was instrumental in defining this new class, as it demonstrated the unique ability to reduce S-glutathionyl-(chloro)hydroquinones, a function not observed in other known GSTs. researchgate.netnih.gov

Further refinement of the GST classification system has placed GS-HQRs into the Xi (ξ) class. researchgate.netresearchgate.net This classification is based on their unique structural properties and specific enzymatic activity of glutathionyl-hydroquinone reduction. researchgate.net The Xi-class designation helps to differentiate these reductases from the canonical conjugating GSTs and other classes that also participate in redox reactions.

GS-HQRs are remarkably conserved and show a wide distribution across multiple domains of life, with a notable exception. nih.govnih.gov Homologs of these enzymes are found extensively in bacteria, archaea (specifically in every sequenced genome of the order Halobacteriales), fungi, and plants. nih.govnih.govnih.gov In bacteria, they are common in phyla such as Actinobacteria, Cyanobacteria, Firmicutes, and Proteobacteria. nih.gov Within eukaryotes, GS-HQRs are well-conserved in fungi, protozoa, and plants, including green algae and mosses. nih.govnih.gov For instance, the yeast Saccharomyces cerevisiae has three GS-HQR genes located on different chromosomes, and the plant Arabidopsis thaliana possesses four. nih.gov However, a striking feature of their distribution is the complete absence of GS-HQR genes in sequenced animal genomes. nih.govnih.gov This widespread presence in non-animal life suggests a fundamental physiological role, potentially related to metabolism involving quinone intermediates or cellular defense in these organisms. nih.govnih.gov

GS-HQRs share several characteristics with other GST classes that also primarily catalyze oxidoreduction reactions, namely the Omega (ω), Lambda (λ), and Dehydroascorbate Reductase (DHAR) classes. nih.govnih.govresearchgate.netsigmaaldrich.com Like GS-HQRs, these classes exhibit little to no glutathione conjugating activity. nih.govnih.gov Phylogenetically, these four classes are more closely related to each other than to other GSTs and share a conserved Cys-Pro motif at the glutathione-binding site. nih.govnih.gov

Despite these similarities, key functional differences exist. The primary distinction is the unique ability of GS-HQRs to reduce S-glutathionyl-hydroquinones. nih.gov While all four classes possess thiol-transferase activity, and Omega, Lambda, and DHARs can reduce substrates like dehydroascorbate and disulfide bonds, they lack the specific reductase activity for GS-HQs. nih.govnih.govsigmaaldrich.com For example, extensive testing has shown that human Omega-class GSTs are unable to reduce S-glutathionyl-trichloro-p-hydroquinone (GS-TriCH), a known substrate for GS-HQRs. researchgate.net This substrate specificity is a defining biochemical feature that separates the Xi-class (GS-HQRs) from the Omega, Lambda, and DHAR classes. nih.gov

Molecular Mechanisms of GS-HQR Catalysis

The catalytic efficiency of GS-HQRs stems from a highly conserved active site architecture that facilitates the specific recognition and reduction of S-glutathionyl-hydroquinone substrates.

Structural studies of bacterial GS-HQRs have provided detailed insights into the mechanism of substrate binding and catalysis. nih.gov The active site is composed of two main regions: the G-site, which binds the glutathione (GSH) molecule, and the H-site, which accommodates the hydrophobic hydroquinone (B1673460) moiety of the substrate. nih.govresearchgate.net The H-site is notably large, allowing it to bind a variety of substituted hydroquinones. nih.govnih.gov

The catalytic mechanism is dependent on a set of critical, highly conserved amino acid residues within the active site. nih.gov A key feature is a hydrogen bond network formed by three tyrosine (Tyr) residues, which, along with a redox-active cysteine (Cys), are essential for catalysis. nih.govnih.gov The proposed reaction mechanism proceeds via a Ping Pong kinetic model and involves two main steps: researchgate.netresearchgate.net

The catalytic cysteine attacks the sulfur atom of the 2-(S-Glutathionyl)hydroquinone substrate. This step, facilitated by one of the tyrosine residues acting as a general acid, results in the formation of a mixed disulfide bond between the enzyme and a glutathione moiety, while the reduced hydroquinone is released. nih.govresearchgate.net

A second, incoming GSH molecule then performs a thiol exchange reaction. A tyrosine residue, now acting as a general base, activates the incoming GSH, which attacks the mixed disulfide bond. researchgate.net This regenerates the enzyme's active cysteine and releases oxidized glutathione (GSSG). nih.govresearchgate.net

Kinetic analyses support this mechanism and reveal a preference for hydrophobic and bulky substrates. researchgate.netanu.edu.au The enzyme is highly specific for S-glutathionyl-hydroquinones and does not process other thiol-hydroquinones, such as S-cysteinyl-hydroquinone. semanticscholar.organu.edu.au Mutation of the essential cysteine or any of the three key tyrosine residues in the active site leads to a near-complete loss of enzymatic activity, confirming their critical roles in the catalytic cycle. nih.gov

Functional Roles of Active Site Residues (e.g., Cysteine, Tyrosine)

The catalytic activity of GS-HQRs is critically dependent on a conserved set of active site residues, primarily a Cysteine and a cluster of Tyrosine residues. nih.gov Structural and mutational analyses have elucidated their specific functions in the reductive deglutathionylation process.

A catalytic Cysteine residue, located at a position analogous to that in Omega-class GSTs, is essential for the reaction. nih.gov This cysteine thiolate acts as a nucleophile, attacking the sulfur atom of the glutathione moiety in the 2-(S-glutathionyl)hydroquinone substrate. nih.govresearchgate.net This attack leads to the cleavage of the C-S bond and the formation of a covalent mixed disulfide intermediate between the enzyme and glutathione. nih.govnih.gov Mutation of this critical Cysteine residue results in a complete loss of enzyme activity. nih.gov

In addition to the catalytic Cysteine, a hydrogen network formed by three conserved Tyrosine residues plays a pivotal role. nih.govnih.gov This tyrosine cluster is positioned to provide the proton required for the reduction of the hydroquinone moiety as it is released from the substrate. nih.gov The interaction between the hydroxyl groups of these neighboring tyrosine residues may lower the pKa of one tyrosine, enabling it to function effectively as a general acid/base catalyst during the reaction. nih.gov Site-directed mutagenesis of these tyrosine residues leads to a substantial decrease in enzymatic activity, confirming their importance in the catalytic mechanism. nih.gov

Proposed Ping Pong Reaction Mechanism for Reductive Deglutathionylation

Kinetic analyses have demonstrated that GS-HQRs catalyze the reductive deglutathionylation of 2-(S-glutathionyl)hydroquinone and its analogs through a Ping Pong, or double-displacement, reaction mechanism. nih.govresearchgate.net This type of mechanism is characterized by a sequence where the first substrate binds to the enzyme and a product is released before the second substrate binds. libretexts.org

The reaction sequence is as follows:

The first substrate, a glutathionyl-hydroquinone conjugate (e.g., 2-(S-glutathionyl)hydroquinone), binds to the active site of the GS-HQR.

The enzyme catalyzes the reductive cleavage of the conjugate, releasing the first product, the corresponding hydroquinone. This step results in the formation of a glutathionylated enzyme intermediate. researchgate.netnih.gov

The second substrate, a molecule of reduced glutathione (GSH), then binds to the modified enzyme.

GSH reduces the enzyme intermediate, regenerating the active form of the enzyme and releasing the second product, glutathione disulfide (GSSG). nih.govnih.gov

This mechanism is supported by kinetic data showing parallel lines in double reciprocal plots of initial velocity versus substrate concentration, which is a hallmark of a Ping Pong reaction. nih.govresearchgate.net

Formation and Regeneration of Enzyme Intermediates

The regeneration of the active enzyme is accomplished in the second half of the Ping Pong mechanism. A molecule of GSH binds to the glutathionylated enzyme intermediate. nih.gov The thiol group of the incoming GSH then attacks the sulfur atom of the enzyme-bound glutathione. nih.gov This thiol-disulfide exchange reaction breaks the disulfide bond between the enzyme and glutathione, releasing glutathione disulfide (GSSG) and restoring the active site cysteine to its reduced, thiolate state (Enzyme-Cys-S⁻). nih.govnih.gov The enzyme is now regenerated and ready to catalyze another reaction cycle. nih.gov

Substrate Specificity and Enzyme Kinetics of GS-HQRs

GS-HQRs exhibit distinct substrate preferences and kinetic properties that reflect their physiological roles. The enzymes generally show high affinity for glutathionyl-hydroquinone conjugates and catalyze their reduction with considerable efficiency.

Apparent Kinetic Parameters (K_m, k_cat) for 2-(S-Glutathionyl)hydroquinone and Substituted Analogs

The kinetic efficiency of GS-HQRs has been characterized for various substrates. The enzymes display a preference for hydrophobic and bulky substrates. For example, studies on PcpF from Sphingobium chlorophenolicum and EcYqjG from Escherichia coli have provided specific kinetic parameters. PcpF exhibits a particularly low K_m value of 4.4 µM for GS-trichloro-p-hydroquinone (GS-TriCH), indicating a high affinity for this substrate. nih.govnih.gov The K_m for GSH, however, is significantly higher at 1.3 mM. nih.gov In contrast, the K_m value of EcYqjG for GS-hydroquinone was determined to be 341 µM. nih.gov These parameters highlight the enzymes' specialization in binding the glutathionyl-hydroquinone conjugate first in the catalytic cycle. nih.gov

| Enzyme | Substrate | K_m (µM) | V_max (µmol·min⁻¹·mg⁻¹) | Source |

|---|---|---|---|---|

| PcpF | GS-TriCH | 4.4 ± 0.6 | 3.4 ± 0.4 | nih.gov |

| PcpF | GSH | 1300 ± 400 | 3.4 ± 0.4 | nih.gov |

| EcYqjG (WT) | GS-HQ | 341 ± 18.9 | 10.8 ± 0.25 | nih.gov |

Metabolic Fate and Interconversion Pathways Involving 2 S Glutathionyl Hydroquinone

Reduction by Glutathionyl-Hydroquinone Reductases

Enzymatic Conversion to Hydroquinone (B1673460) and Glutathione (B108866) Disulfide

GS-HQRs are a unique class of glutathione transferases (GSTs) that function as oxidoreductases. Unlike typical GSTs that conjugate glutathione (GSH) to xenobiotics, GS-HQRs catalyze the GSH-dependent reduction of glutathionyl-hydroquinones back to their corresponding hydroquinones. This reaction involves the release of hydroquinone and the formation of glutathione disulfide (GSSG). The proposed mechanism suggests that the enzyme's active site cysteine attacks the sulfur atom of the glutathionyl moiety in 2-(S-Glutathionyl)hydroquinone, leading to the formation of a mixed disulfide with the enzyme and the release of hydroquinone. Subsequently, a molecule of GSH attacks this enzyme-glutathione intermediate, regenerating the active enzyme and producing GSSG.

The kinetic parameters of various GS-HQRs have been characterized, demonstrating their efficiency in catalyzing this reductive reaction. For instance, the enzyme EcYqjG from Escherichia coli exhibits a K_m value of 341 µM and a V_max of 10.8 µmol min⁻¹ mg⁻¹ for 2-(S-Glutathionyl)hydroquinone. The substrate specificity of these enzymes has also been investigated, revealing a preference for hydrophobic and bulky glutathionyl-hydroquinone conjugates.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| EcYqjG (E. coli) | GS-HQ | 341 | 14 | |

| GS-MHQ | - | 15 | ||

| GS-HHQ | - | 7.2 | ||

| GS-menadiol | - | 4.9 | ||

| PcpF (S. chlorophenolicum) | GS-TriCH | 4.4 | - | |

| GS-MHQ | - | - | ||

| CnYqjG (C. necator) | GS-MHQ | - | - | |

| ECM4 (Yeast) | GS-MHQ | - | - |

Regenerative Role in Specific Metabolic Cycles

The reduction of 2-(S-Glutathionyl)hydroquinone by GS-HQRs is not merely a detoxification step but also serves a crucial regenerative function in certain metabolic pathways. By converting the glutathione conjugate back to hydroquinone, these enzymes can salvage important metabolic intermediates that might otherwise be lost. For example, in the degradation of pentachlorophenol (B1679276) by Sphingobium chlorophenolicum, an oxidatively damaged enzyme can inadvertently produce glutathionyl-trichlorohydroquinone. The GS-HQR enzyme PcpF then reduces this conjugate back to trichlorohydroquinone, allowing it to re-enter the degradation pathway. This "maintenance" role prevents the accumulation of potentially harmful conjugates and ensures the efficient flow of metabolites through the pathway.

This regenerative capacity is particularly important in metabolic cycles involving quinones, where the spontaneous reaction of benzoquinones with GSH can lead to the formation of glutathionyl-hydroquinones. GS-HQRs can then channel these conjugates back to hydroquinones, thus maintaining the pool of these essential intermediates.

Formation of Downstream Conjugates and Metabolites

Following its formation, 2-(S-Glutathionyl)hydroquinone can be further metabolized through various pathways, leading to the generation of a range of downstream conjugates and metabolites. These subsequent transformations are critical in determining the ultimate fate and excretion of the parent compound.

Mercapturic Acid Pathway Intermediates from Hydroquinone Conjugates

A major route for the metabolism of glutathione conjugates is the mercapturic acid pathway. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. In the context of 2-(S-Glutathionyl)hydroquinone, this pathway leads to the formation of 2-(S-cysteinylglycyl)hydroquinone, 2-(S-cysteinyl)hydroquinone, and finally, 2-(S-N-acetylcysteinyl)hydroquinone (the mercapturic acid).

Studies in rats have quantified the excretion of these metabolites in urine and bile following the administration of hydroquinone or 2-(S-Glutathionyl)hydroquinone. For instance, after perfusion of rat kidneys with 2-(S-Glutathionyl)hydroquinone, the major metabolite recovered in the urine was 2-(N-acetyl-cystein-S-yl)HQ, along with smaller amounts of the cysteinylglycine (B43971) and cysteine conjugates.

| Metabolite | Amount Recovered (µmol) | Reference |

|---|---|---|

| 2-(N-acetyl-cystein-S-yl)HQ | 9.2 ± 0.5 | |

| 2-(cystein-S-yl)HQ | 1.3 ± 0.3 | |

| 2-(cystein-S-ylglycine)HQ | 0.8 ± 0.3 | |

| Unchanged 2-(S-Glutathionyl)hydroquinone | 0.8 ± 0.1 |

Identification of Thioether Conjugates in Biological Samples

In addition to the classic mercapturic acid pathway intermediates, a variety of other thioether conjugates of hydroquinone have been identified in biological samples. The reaction of 1,4-benzoquinone (B44022) (the oxidized form of hydroquinone) with glutathione can lead to the formation of multi-substituted hydroquinone-glutathione conjugates. Using techniques such as HPLC with coulometric electrode array analysis and mass spectrometry, researchers have identified mono-, di-, and tri-glutathionyl-substituted hydroquinones in the bile of rats treated with hydroquinone. The major biliary S-conjugate was found to be 2-(S-Glutathionyl)hydroquinone, but 2,5-di(S-glutathionyl)hydroquinone, 2,6-di(S-glutathionyl)hydroquinone, and 2,3,5-tri(S-glutathionyl)hydroquinone were also detected. The formation of these multi-substituted conjugates highlights the complex reactivity of hydroquinone and its metabolites in biological systems.

Intracellular and Extracellular Compartmentation and Transport

The movement of 2-(S-Glutathionyl)hydroquinone and its metabolites across cellular and organellar membranes is a critical aspect of their metabolic fate. This transport is mediated by specific protein transporters that regulate the distribution of these compounds between intracellular and extracellular compartments.

Glutathione itself is synthesized in the cytosol and then distributed to various organelles, including mitochondria and the endoplasmic reticulum. The transport of glutathione and its conjugates out of the cell is an important step in their elimination. Several families of transporters are involved in the efflux of glutathione conjugates, including the multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs). These transporters are ATP-dependent and play a crucial role in cellular detoxification by exporting a wide range of xenobiotic conjugates.

While direct studies on the transport of 2-(S-Glutathionyl)hydroquinone are limited, it is highly probable that as a glutathione S-conjugate, it is a substrate for MRPs. For instance, MRP1 and MRP2 are known to transport a variety of glutathione conjugates and are expressed in key organs of metabolism and excretion, such as the liver and kidneys. The efflux of 2-(S-Glutathionyl)hydroquinone from cells into the bloodstream or bile would be a prerequisite for its further metabolism in the kidneys and eventual excretion. The subsequent metabolites of the mercapturic acid pathway, being more polar, are also likely substrates for renal transporters that facilitate their secretion into the urine. The differential expression and activity of these transporters in various tissues can significantly influence the tissue-specific accumulation and potential toxicity of hydroquinone metabolites.

Pro-oxidant Activities and Redox Cycling Mechanisms of 2-(S-Glutathionyl)hydroquinone

The conjugation of hydroquinone with glutathione, forming 2-(S-glutathionyl)hydroquinone, does not necessarily lead to detoxification. In fact, this conjugate is known to be redox active and can participate in pro-oxidant activities.

Generation of Reactive Oxygen Species (e.g., Superoxide (B77818) Radicals)

Glutathionyl-hydroquinone conjugates are capable of undergoing redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This redox cycling involves the one-electron reduction of a quinone to a semiquinone radical, which can then reduce molecular oxygen to form superoxide radicals (O₂⁻). researchgate.net The superoxide radical can then be dismutated to hydrogen peroxide (H₂O₂), which can be further reduced to the highly reactive hydroxyl radical (•OH). researchgate.net

Studies on tert-butylhydroquinone, a related compound, have shown that its glutathione conjugates possess a much higher redox potential compared to the parent hydroquinone. nih.gov This results in a tenfold increase in redox cycling activity, as measured by oxygen consumption. nih.gov The reaction of polychlorinated biphenyl (B1667301) (PCB) quinones with glutathione has also been observed to generate semiquinone radicals, superoxide, and hydroxyl radicals. nih.gov The formation of a 2-S-glutathionyl-1,4-benzosemiquinone radical has been detected in rat hepatocytes. mdpi.com

The general mechanism for ROS formation via quinone redox cycling is as follows:

Quinone (Q) is reduced by a one-electron reductase to a semiquinone radical (SQ•⁻) .

The semiquinone radical (SQ•⁻) reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂•⁻) and regenerate the quinone (Q) .

Superoxide (O₂•⁻) can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).

In the presence of transition metals like iron, hydrogen peroxide (H₂O₂) can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

This cyclical process can lead to a significant increase in intracellular ROS levels, contributing to oxidative stress.

Interactions with Critical Biomolecules (e.g., DNA Degradation)

The increased production of reactive oxygen species resulting from the redox cycling of 2-(S-glutathionyl)hydroquinone can lead to damage of critical biomolecules, including DNA. The highly reactive hydroxyl radical is known to cause DNA strand breaks and the formation of oxidized DNA bases, such as 8-hydroxydeoxyguanosine (8-OHdG). nih.gov

A study on 2-Br-(diglutathion-S-yl)hydroquinone, a closely related analogue, demonstrated its ability to induce extensive and random DNA fragmentation in the corticomedullary junction of the kidney. nih.gov This study also observed early changes in the nuclei of proximal tubule cells, including margination of heterochromatin and subsequent karyorrhexis and karyolysis. nih.gov These findings suggest that the nucleus is an early target of toxicity for this class of compounds. nih.gov

The interaction with DNA is a critical aspect of the toxicity of these compounds. The damage can occur through direct interaction of the reactive species with the DNA molecule or indirectly through the activation of signaling pathways that lead to apoptosis or programmed cell death.

The metabolic fate of 2-(S-glutathionyl)hydroquinone is characterized by a series of interconversion pathways. Hydroquinones can be oxidized to their corresponding benzoquinones, which are electrophilic and can react with the nucleophilic thiol group of glutathione (GSH) in a process known as Michael addition to form glutathionyl-hydroquinone conjugates. nih.gov

A key interconversion pathway involves a class of enzymes known as S-glutathionyl-hydroquinone reductases (GS-HQRs). These enzymes, which are a new class of glutathione transferases, catalyze the GSH-dependent reduction of glutathionyl-hydroquinones back to their corresponding hydroquinones. researchgate.netresearchgate.net This reaction regenerates the hydroquinone, which can then re-enter the metabolic pathways or undergo further oxidation, thus creating a cycle.

Beyond this enzymatic reduction, 2-(S-glutathionyl)hydroquinone is also a substrate for further metabolism along the mercapturic acid pathway. This pathway involves the sequential cleavage of the glutamate and glycine residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. In a study using in situ perfused rat kidney, the infusion of 2-(S-glutathionyl)hydroquinone led to the formation and excretion of several metabolites in the urine and bile.

The following table details the metabolites of 2-(S-Glutathionyl)hydroquinone identified in this study:

| Metabolite | Amount Detected (µmol) |

| 2-(N-acetyl-cystein-S-yl)hydroquinone | 9.2 +/- 0.5 |

| 2-(cystein-S-ylglycine)hydroquinone | 0.8 +/- 0.3 |

| 2-(cystein-S-yl)hydroquinone | 1.3 +/- 0.3 |

| Unchanged 2-(S-glutathionyl)hydroquinone | 0.8 +/- 0.1 |

Data from a study on in situ perfused rat kidney.

This metabolic processing ultimately leads to the formation of more water-soluble and excretable mercapturic acid derivatives.

Biological Functions and Physiological Significance of 2 S Glutathionyl Hydroquinone in Model Organisms

Role in Xenobiotic Degradation and Detoxification Processes

The formation of 2-(S-Glutathionyl)hydroquinone is a critical step in the neutralization and elimination of toxic xenobiotic compounds. This process is facilitated by the ubiquitous antioxidant glutathione (B108866) (GSH) and specialized enzymes that handle the resulting conjugates.

Contribution to Microbial Pentachlorophenol (B1679276) Degradation Pathways

The degradation of the highly toxic wood preservative pentachlorophenol (PCP) by the bacterium Sphingobium chlorophenolicum serves as a well-characterized example of the importance of glutathionyl-hydroquinone metabolism. In this pathway, the enzyme tetrachloro-p-hydroquinone (TeCH) reductive dehalogenase (PcpC), a glutathione S-transferase (GST), catalyzes the sequential dechlorination of TeCH to trichloro-p-hydroquinone (TriCH) and then to 2,6-dichloro-p-hydroquinone (DiCH). However, PcpC is susceptible to oxidative damage, which alters its catalytic activity. The damaged PcpC produces S-glutathionyl-trichloro-p-hydroquinone (GS-TriCH) and S-glutathionyl-dichloro-p-hydroquinone (GS-DiCH) conjugates. researchgate.net These conjugates are dead-end products for the PcpC enzyme and their accumulation can be toxic to the bacterium. researchgate.net

To overcome this, S. chlorophenolicum employs another enzyme, PcpF, which functions as a glutathionyl-hydroquinone lyase. PcpF specifically recognizes and converts GS-TriCH and GS-DiCH back into TriCH and DiCH, respectively. researchgate.netresearchgate.net This crucial "maintenance" step allows the intermediates to re-enter the PCP degradation pathway, ensuring the complete mineralization of the pollutant. researchgate.net Disruption of the pcpF gene in S. chlorophenolicum leads to increased sensitivity to PCP and a significantly reduced degradation rate, highlighting the essential role of this enzyme in handling glutathionyl-hydroquinone conjugates. researchgate.net

Implications for Cellular Detoxification Mechanisms

The involvement of glutathionyl-hydroquinone conjugates extends beyond specific microbial degradation pathways and has broader implications for cellular detoxification. Glutathione S-transferases are a major family of detoxification enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds, making them more water-soluble and easier to excrete. anu.edu.aunih.gov In some instances, this conjugation process can lead to the formation of glutathionyl-hydroquinones.

A class of enzymes known as S-glutathionyl-hydroquinone reductases (GS-HQRs) has been identified in bacteria, fungi, and plants. nih.gov These enzymes catalyze the GSH-dependent reduction of GS-hydroquinones back to their corresponding hydroquinones. nih.gov This action is significant as it can prevent the accumulation of potentially toxic glutathionyl conjugates and regenerate the hydroquinone (B1673460) for further metabolism or other cellular functions. nih.gov This enzymatic activity suggests a general protective mechanism in these organisms against quinone toxicity and oxidative stress. nih.gov

Maintenance of Metabolic Homeostasis

The processing of 2-(S-Glutathionyl)hydroquinone and similar conjugates is integral to maintaining metabolic equilibrium, particularly in pathways involving quinone intermediates.

Channeling Glutathionyl Conjugates Back to Core Metabolic Intermediates

As demonstrated in the PCP degradation pathway, the enzymatic conversion of glutathionyl-hydroquinone conjugates back to their precursor hydroquinones is a vital mechanism for salvaging metabolic intermediates. researchgate.net This "channeling" function ensures the efficiency of metabolic pathways by preventing the loss of carbon and energy in the form of dead-end conjugates. nih.govnih.gov The broad distribution of GS-HQRs in various organisms suggests that this is a widespread strategy for maintaining metabolic robustness in the face of both endogenous and exogenous challenges. nih.govnih.gov

Reduction of Benzoquinones via Spontaneous Conjugation and Subsequent Enzymatic Conversion

Benzoquinones are reactive electrophilic species that can arise from the oxidation of hydroquinones. nih.gov These compounds can readily undergo a spontaneous Michael addition reaction with the nucleophilic thiol group of glutathione to form S-glutathionyl-hydroquinone conjugates. nih.gov This non-enzymatic reaction is a primary mechanism for detoxifying reactive benzoquinones. nih.gov

Following their formation, the resulting GS-hydroquinones can be acted upon by GS-HQRs. nih.gov These enzymes utilize a second molecule of GSH to reduce the GS-hydroquinone back to a hydroquinone, with the concomitant formation of glutathione disulfide (GSSG). nih.govnih.gov This two-step process effectively reduces the benzoquinone to a hydroquinone, mitigating its reactivity and potential for cellular damage. nih.gov The substrate specificity of GS-HQRs appears to favor hydrophobic and bulky GS-hydroquinones. nih.govnih.gov

| Enzyme | Organism | Substrate | Product | Cofactor |

|---|---|---|---|---|

| PcpF | Sphingobium chlorophenolicum | GS-Trichloro-p-hydroquinone | Trichloro-p-hydroquinone | GSH |

| PcpF | Sphingobium chlorophenolicum | GS-Dichloro-p-hydroquinone | Dichloro-p-hydroquinone | GSH |

| Bacterial GS-HQR | Bacteria | GS-hydroquinones | Hydroquinones | GSH |

| Yeast GS-HQR | Yeast | GS-hydroquinones | Hydroquinones | GSH |

Responses to Environmental Stressors in Organisms

The formation and metabolism of glutathionyl conjugates, including 2-(S-Glutathionyl)hydroquinone, are integral to how organisms respond to a wide range of environmental stressors. Exposure to pollutants, heavy metals, and conditions that induce oxidative stress can lead to an increased production of reactive electrophilic compounds.

The cellular pool of glutathione and the activity of glutathione-related enzymes are often upregulated in response to environmental stress. This includes an increased synthesis of GSH and enhanced activity of GSTs and GS-HQRs. The conjugation of toxic compounds with GSH to form S-glutathionyl adducts is a primary defense mechanism. The subsequent processing of these adducts is crucial for completing the detoxification process.

While direct studies on the role of 2-(S-Glutathionyl)hydroquinone in broad environmental stress responses are not extensive, its formation as a consequence of exposure to hydroquinone and other phenolic pollutants is a key toxicological consideration. The efficient enzymatic handling of such glutathionyl-hydroquinones by organisms is likely a determinant of their tolerance to these environmental contaminants. The presence of GS-HQRs in plants, which are sessile and constantly exposed to environmental fluctuations, further suggests a role for this metabolic capability in stress adaptation. nih.gov

| Stressor | Cellular Response | Role of Glutathionyl-hydroquinone Pathway |

|---|---|---|

| Pentachlorophenol (PCP) | Induction of PCP degradation pathway in microbes. | Detoxification of GS-hydroquinone conjugates by PcpF. |

| Benzoquinones | Spontaneous conjugation with GSH. | Enzymatic reduction of GS-hydroquinones by GS-HQRs. |

| Heavy Metals | Increased GSH synthesis and GST activity. | Potential involvement in detoxification of metal-induced reactive species. |

| Oxidative Stress | Upregulation of antioxidant defenses, including GSH. | Detoxification of reactive quinones generated during oxidative stress. |

Protection Against Oxidative Stress and Quinone Toxicity

The primary physiological role of 2-(S-Glutathionyl)hydroquinone formation is linked to detoxification and protection against oxidative stress. Hydroquinones, which are common metabolic intermediates of aromatic compounds, can undergo auto-oxidation in the presence of oxygen to form highly reactive and toxic benzoquinones. nih.govnih.gov These benzoquinones can readily react with cellular macromolecules, leading to cytotoxicity.

To mitigate this toxicity, organisms utilize glutathione (GSH) in a process called conjugation. Benzoquinones spontaneously react with GSH via a Michael addition reaction to form S-glutathionyl-hydroquinone conjugates, including 2-(S-Glutathionyl)hydroquinone. nih.govresearchgate.net This conjugation step effectively neutralizes the reactive benzoquinone.

However, the pathway does not end there. A specialized class of enzymes, known as S-glutathionyl-hydroquinone reductases (GS-HQRs), catalyzes the glutathione-dependent reduction of these conjugates back to their corresponding hydroquinones. nih.govnih.gov This two-step process—spontaneous conjugation followed by enzymatic reduction—serves as a detoxification cycle that reduces toxic benzoquinones to stable hydroquinones, with the net result being the oxidation of GSH to glutathione disulfide (GSSG). nih.gov This enzymatic recycling prevents the accumulation of potentially harmful conjugates and regenerates the parent hydroquinone, which may be a necessary intermediate in other metabolic pathways. nih.govnih.gov

While this pathway is primarily protective, some studies suggest that under certain conditions, the glutathionyl conjugate itself can be redox-active. For instance, glutathionyl-p-benzohydroquinone can autoxidize at a significantly higher rate than the parent hydroquinone, a process that consumes oxygen and forms hydrogen peroxide, indicating a potential pro-oxidant role in specific contexts.

Potential Role in Light Protection and Photosynthesis in Photosynthetic Organisms

There is compelling evidence to suggest that the 2-(S-Glutathionyl)hydroquinone metabolic cycle plays a role in organisms that utilize light for energy. The enzymes responsible for reducing glutathionyl-hydroquinones (GS-HQRs) are commonly found in plants, green algae, cyanobacteria, and halobacteria. nih.govnih.gov In plant cells, these enzymes have been identified in both the cytoplasm and, significantly, in chloroplasts. nih.gov

The localization within chloroplasts points to a potential function related to photosynthesis or photoprotection. nih.gov Photosynthesis inherently involves the transport of electrons through quinone molecules (e.g., plastoquinone), and high light conditions can lead to an over-reduction of the quinone pool, generating reactive oxygen species and causing photoinhibition. By managing the redox state of quinones and their intermediates, the GS-HQR pathway may help protect the photosynthetic apparatus from light-induced damage. nih.govplos.org While anthocyanins are well-known for protecting against high light stress by absorbing excess visible light, the GS-HQR system may represent a distinct biochemical defense mechanism. plos.org

Involvement in Protection Against Specific Metal Stressors (e.g., Cobalt)

Current scientific literature does not provide a direct, well-documented link between the metabolism of 2-(S-Glutathionyl)hydroquinone and protection against specific metal stressors like cobalt. While cobalt is known to induce oxidative stress and disrupt cellular processes in model organisms such as yeast, the detoxification mechanisms primarily studied involve pathways related to iron homeostasis and general oxidative stress responses. nih.govnih.gov The specific role of glutathionyl-hydroquinones in cobalt detoxification remains an area for future investigation.

Studies in Cellular and Subcellular Models (Non-Human)

The functional significance of 2-(S-Glutathionyl)hydroquinone and its associated enzymes has been elucidated through extensive research in a variety of non-human cellular and subcellular systems. These studies have confirmed the wide distribution and conserved nature of this metabolic pathway.

Investigations in Bacterial and Fungal Systems

Bacteria and fungi possess a robust enzymatic system for processing glutathionyl-hydroquinones. GS-HQRs are widely distributed across these kingdoms, highlighting their fundamental importance. nih.govnih.gov

Bacterial Models: In bacteria such as Sphingobium chlorophenolicum, the GS-HQR enzyme PcpF is crucial for the degradation of the pollutant pentachlorophenol (PCP). PcpF recycles glutathionyl-chlorohydroquinone conjugates back into the degradation pathway, preventing the accumulation of toxic intermediates. The structure and function of GS-HQRs have also been characterized in Escherichia coli (e.g., YqjG), confirming their role in quinone metabolism. nih.gov

Fungal Models: In the yeast Saccharomyces cerevisiae, three GS-HQR homologs have been identified, with the most studied being ScECM4. nih.gov This enzyme efficiently reduces glutathionyl-hydroquinone conjugates, particularly those that are hydrophobic and bulky, such as GS-menadiol. nih.govnih.gov Studies in yeast suggest this pathway is a key part of the cellular defense against quinone toxicity. nih.gov Research in wood-degrading fungi like Phanerochaete chrysosporium and Trametes versicolor also points to a specialized role for these enzymes in metabolizing the diverse aromatic quinones generated during lignin (B12514952) degradation.

Table 1: Examples of 2-(S-Glutathionyl)hydroquinone Metabolism in Bacterial and Fungal Models

| Organism | Enzyme/System | Key Findings |

|---|---|---|

| Sphingobium chlorophenolicum | PcpF (GS-HQR) | Essential for the degradation of pentachlorophenol by recycling glutathionyl-chlorohydroquinone intermediates. |

| Escherichia coli | YqjG (GS-HQR) | Catalyzes the reduction of GS-hydroquinones, playing a role in quinone detoxification. |

| Saccharomyces cerevisiae (Yeast) | ScECM4 (GS-HQR) | Reduces a range of GS-hydroquinones, providing protection against quinone-induced cellular toxicity. |

| Phanerochaete chrysosporium | PcGHR1 (GS-HQR) | Implicated in the metabolism of aromatic compounds derived from lignin degradation. |

Analysis in Plant Biological Systems

GS-HQRs are well-conserved in plants, where they are thought to fulfill dual roles based on their subcellular localization. nih.gov Cytosolic GS-HQRs likely play a general maintenance role in metabolic pathways involving hydroquinone intermediates. nih.govnih.gov The presence of these enzymes in chloroplasts strongly suggests a specialized function tied to photosynthesis and the management of oxidative stress induced by high light conditions. nih.gov This pathway is a critical component of the plant's machinery for detoxifying both endogenous and exogenous quinones.

Insights from Mammalian Cell Lines (non-human focus, e.g., myeloid cells)

While GS-HQR enzymes are notably absent in animals, the study of glutathionyl-hydroquinone conjugates in non-human mammalian models reveals important insights into hydroquinone metabolism and toxicity. In these systems, glutathione conjugation does not always result in detoxification and can sometimes lead to bioactivation, creating more toxic metabolites.

Studies using a related compound, 2-Bromo-(diglutathion-S-yl)hydroquinone, in male Fischer 344 rats have shown that this conjugate is a potent nephrotoxin. Rather than being protective, the formation of the diglutathionyl conjugate leads to severe necrosis of the proximal renal tubules.

Table 2: Effects of a Glutathionyl-Hydroquinone Conjugate in a Rat Model

| Compound | Model Organism | Target Organ | Observed Effects |

|---|

These findings in a non-human mammalian model demonstrate that the physiological consequence of hydroquinone glutathionylation is context-dependent and can lead to toxicity in systems lacking the GS-HQR recycling pathway.

Observations in In Vitro and Ex Vivo Non-Human Tissues (e.g., bone marrow)

2-(S-Glutathionyl)hydroquinone (GSH-HQ), a reactive metabolite of benzene (B151609), has been identified in the bone marrow of rats and mice following the co-administration of the benzene metabolites phenol (B47542) and hydroquinone. nih.gov Its presence in this critical hematopoietic tissue has prompted numerous in vitro and ex vivo studies to elucidate its specific toxicological activities. These investigations have revealed that GSH-HQ possesses significant pro-oxidant and cytotoxic potential, largely mediated by the generation of reactive oxygen species (ROS) during its auto-oxidation. nih.gov

In vitro experiments using various non-human biological systems have demonstrated the capacity of GSH-HQ to damage cellular macromolecules. For instance, in the presence of rat liver homogenates, GSH-HQ was shown to linearly increase the release of aldehydic products. nih.gov Furthermore, it has the ability to directly damage genetic material; studies have shown that it can cleave supercoiled plasmid DNA into open circular and linear forms, an effect that can be mitigated by the presence of ROS scavengers like catalase and superoxide (B77818) dismutase. nih.gov In isolated lymphocytes, the in situ generation of GSH-HQ induced cross-linking and polymerization of nuclear DNA. nih.gov

The cytotoxic effects are not limited to DNA. The parent compound, hydroquinone, has been observed to inhibit the final maturation stages of B cell differentiation in murine bone marrow cultures, leading to a reduction in mature B cells and an accumulation of pre-B cells. nih.gov While this observation pertains to the precursor, the formation of GSH-HQ within the bone marrow suggests that this conjugate is a key mediator of such toxic events. nih.gov In vivo exposure of Swiss albino mice to GSH-HQ resulted in a significant inhibition of the mitotic index in the bone marrow, further confirming its cytotoxic effect on this vital tissue. nih.gov

| Biological System | Observation | Reference |

|---|---|---|

| Rat Liver Homogenates | Increased release of aldehydic products | nih.gov |

| Plasmid pUC 18 DNA | Cleavage of supercoiled DNA (single and double-strand breaks) | nih.gov |

| Lymphocyte Nuclear DNA | Induced cross-linking and polymerization | nih.gov |

| Murine Bone Marrow (in vivo) | Inhibition of mitotic index | nih.gov |

| Rat and Mouse Bone Marrow | Identified as a metabolite following phenol/hydroquinone administration | nih.gov |

Contributions to Benzene-Mediated Hematotoxicity in Animal Models

2-(S-Glutathionyl)hydroquinone is considered a critical intermediate in the cascade of events leading to benzene-induced hematotoxicity. nih.gov While benzene itself must be metabolized to exert its toxic effects, no single metabolite fully reproduces its myelotoxicity in vivo. nih.gov However, the co-administration of its primary metabolites, phenol and hydroquinone, successfully replicates this toxicity in rodents, leading to increased concentrations of both compounds in the bone marrow. nih.gov

Within the bone marrow, hydroquinone is oxidized to the highly reactive electrophile 1,4-benzoquinone (B44022). This intermediate then undergoes a reductive addition reaction with glutathione (GSH) to form 2-(S-glutathionyl)hydroquinone. nih.gov This conjugate, along with poly-glutathionylated derivatives, has been identified in the bone marrow of rats and mice treated with benzene or phenol/hydroquinone, indicating its direct involvement in the toxic process. nih.gov

The hematotoxicity of these conjugates is attributed to two primary mechanisms: the ability to redox cycle and the capacity to arylate proteins. nih.gov Through redox cycling, these molecules continuously generate ROS, leading to oxidative stress and damage to cellular components. nih.govnih.gov In animal models, the direct consequences of GSH-HQ have been observed; for example, in vivo exposure in Swiss albino mice led to a significant inhibition of the mitotic index in bone marrow cells. nih.gov Although the systemic administration of GSH-HQ may not fully replicate the spectrum of benzene's hematological effects, likely due to rapid metabolic disposition and poor bioavailability, its formation in situ within the bone marrow is considered a crucial step in mediating the myelotoxicity of the parent compound. nih.gov

| Finding | Model Organism | Significance | Reference |

|---|---|---|---|

| Identified in bone marrow post-exposure to benzene metabolites | Rats, Mice | Confirms presence at the primary site of benzene toxicity. | nih.gov |

| Inhibition of mitotic index in bone marrow | Swiss Albino Mice | Demonstrates direct cytotoxic and anti-proliferative effects on hematopoietic cells. | nih.gov |

| Ability to redox cycle and generate ROS | In Vitro Systems | Provides a key mechanism for inducing oxidative stress and cellular damage. | nih.govnih.gov |

| Ability to arylate target proteins | In Vitro Systems | Represents another mechanism for disrupting protein function and cellular processes. | nih.gov |

Erythrotoxicity of Conjugates in Non-Human Species

Hydroquinone-glutathione (HQ-GSH) conjugates, including 2-(S-glutathionyl)hydroquinone, are recognized as being erythrotoxic and are believed to contribute to the anemia associated with benzene toxicity. nih.gov Their adverse effects on red blood cells and their precursors can occur through both direct and indirect mechanisms.

Studies in rats have demonstrated the potent erythrotoxicity of related, more heavily substituted glutathione conjugates. Administration of 2,3,5-tris-(glutathion-S-yl)hydroquinone and 2,6-bis-(glutathion-S-yl)hydroquinone significantly decreased the incorporation of iron-59 (⁵⁹Fe) into reticulocytes, a measure of new red blood cell formation. nih.gov This indicates a direct inhibitory effect on erythropoiesis.

Furthermore, these conjugates can induce anemia indirectly. Research has shown that both 2,3,5-tris-(glutathion-S-yl)hydroquinone and 2,6-bis-(glutathion-S-yl)hydroquinone significantly reduce circulating levels of erythropoietin (EPO) in rats. nih.gov This effect is attributed to the known ability of HQ-GSH conjugates to damage cells within the proximal tubules of the kidney, which is the primary site of EPO production. nih.gov By impairing the synthesis of this essential hormone for red blood cell production, the conjugates can exacerbate the anemic state.

| Conjugate | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| 2,3,5-tris-(glutathion-S-yl)hydroquinone | Decreased ⁵⁹Fe incorporation into reticulocytes | Direct inhibition of erythropoiesis | nih.gov |

| 2,6-bis-(glutathion-S-yl)hydroquinone | Decreased ⁵⁹Fe incorporation into reticulocytes | Direct inhibition of erythropoiesis | nih.gov |

| 2,3,5-tris-(glutathion-S-yl)hydroquinone | Reduced circulating erythropoietin (EPO) levels | Indirect effect via damage to EPO-producing kidney cells | nih.gov |

| 2,6-bis-(glutathion-S-yl)hydroquinone | Reduced circulating erythropoietin (EPO) levels | Indirect effect via damage to EPO-producing kidney cells | nih.gov |

Advanced Methodologies for the Study of 2 S Glutathionyl Hydroquinone in Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in isolating and quantifying 2-(S-Glutathionyl)hydroquinone from complex biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool, while Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing related metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 2-(S-Glutathionyl)hydroquinone and other hydroquinone-glutathione conjugates. Its versatility allows for various configurations tailored to the specific analytical need.

A key application involves the use of HPLC coupled with a coulometric electrode array system (CEAS) for the identification of S-conjugates of hydroquinone (B1673460) in biological samples like bile and urine. nih.gov This powerful combination allows for the separation of multiple conjugates, including 2-(S-Glutathionyl)hydroquinone, 2,5-di-S-glutathionyl)hydroquinone, 2,6-di-S-glutathionyl)hydroquinone, and 2,3,5-tri-S-glutathionyl)hydroquinone. nih.gov The electrochemical detection provides high sensitivity and selectivity for redox-active compounds like hydroquinone and its derivatives.

For quantitative analysis, reversed-phase HPLC with UV detection is commonly employed. The choice of stationary and mobile phases is critical for achieving optimal separation.

Table 1: Exemplary HPLC Parameters for Hydroquinone Analysis

| Parameter | Condition | Reference |

| Column | Hypersil® ODS C18 | tci-thaijo.org |

| Mobile Phase | Methanol:Water (40:60, v/v) | tci-thaijo.org |

| Detection | UV at 289 nm | tci-thaijo.org |

| Flow Rate | Not Specified | tci-thaijo.org |

| Column | ODS (25 cm × 4.6 mm) | scirp.org |

| Mobile Phase | Water:Ethanol (45:55, v/v) | scirp.org |

| Detection | UV at 295 nm | scirp.org |

| Flow Rate | 1.5 ml/min | scirp.org |

| Column | Chromolith® HighResolution RP-18e | sigmaaldrich.com |

| Mobile Phase | Water:Methanol (90:10, v/v) | sigmaaldrich.com |

| Detection | UV at 220 nm | sigmaaldrich.com |

| Flow Rate | 91 µL/min | sigmaaldrich.com |

Note: These parameters are for the analysis of the parent compound, hydroquinone, but provide a foundational understanding for developing methods for its glutathione (B108866) conjugate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

While direct analysis of the non-volatile and thermally labile 2-(S-Glutathionyl)hydroquinone by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, this technique is invaluable for the analysis of smaller, related metabolites that may be present in biological systems. For instance, the parent compound, hydroquinone, and other potential breakdown products can be analyzed by GC-MS after derivatization to increase their volatility. hmdb.caresearchgate.net

The derivatization process, often involving silylation to create trimethylsilyl (B98337) (TMS) derivatives, is a critical step. hmdb.ca GC-MS provides excellent chromatographic separation and definitive mass spectral data for structural confirmation and quantification of these related compounds. hmdb.cagcms.cz

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural elucidation of 2-(S-Glutathionyl)hydroquinone, as well as for its sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-(S-Glutathionyl)hydroquinone. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity of the hydroquinone and glutathione moieties can be confirmed. hmdb.cabmrb.iohmdb.ca

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further detailed structural information, confirming the position of the glutathione substitution on the hydroquinone ring. nih.gov NMR can also be utilized to monitor the formation of 2-(S-Glutathionyl)hydroquinone in real-time by observing the disappearance of starting material signals and the appearance of product signals.

Mass Spectrometry-Based Approaches for Sensitive Quantification and Metabolomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the detection and quantification of 2-(S-Glutathionyl)hydroquinone in complex biological matrices. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for such polar and non-volatile compounds. researchgate.net

High-resolution mass spectrometry can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed for structural confirmation by analyzing the fragmentation pattern of the parent ion. This technique is also crucial for developing highly selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM), in metabolomics studies. gcms.cz

Electrochemical Approaches for Redox Analysis

Electrochemical methods are particularly well-suited for studying the redox behavior of 2-(S-Glutathionyl)hydroquinone, given the inherent redox activity of the hydroquinone moiety. nih.gov Techniques such as cyclic voltammetry can be used to determine the oxidation potential of the compound, providing insights into its susceptibility to oxidation. researchgate.net

The conjugation of glutathione to hydroquinone can alter its redox properties. nih.gov Electrochemical studies have shown that the formation of glutathionyl conjugates can impact the redox potential, which has implications for the compound's biological activity and toxicity. nih.gov The electrochemical oxidation of hydroquinone and its derivatives can be studied using various electrode materials, with modifications to enhance sensitivity and selectivity. researchgate.net The mechanism of electrochemical detection often involves the oxidation of the hydroquinone to a quinone, which can then undergo further reactions. nih.gov

Enzymatic Assays for GS-HQR Activity Measurement

The enzymatic activity of Glutathionyl-hydroquinone reductases (GS-HQRs) is commonly determined using spectrophotometric methods. These assays monitor the progress of the enzymatic reaction by measuring changes in light absorbance at a specific wavelength over time. A prevalent method involves tracking the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the reaction catalyzed by glutathione reductase when coupled to the GS-HQR reaction. sigmaaldrich.comnih.gov Alternatively, the activity can be measured by monitoring the increase in absorbance at 412 nm, resulting from the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). sigmaaldrich.com

In a typical assay, the reaction mixture is prepared with a buffer to maintain a stable pH, the enzyme, and one of the substrates, while the reaction is initiated by the addition of the second substrate. sigmaaldrich.com For GS-HQR, the reaction involves the conversion of a glutathionyl-hydroquinone substrate to hydroquinone, with the concomitant oxidation of glutathione (GSH) to glutathione disulfide (GSSG). uniprot.org To continuously regenerate GSH and allow for continuous monitoring, glutathione reductase is often included in the assay mixture along with NADPH. researchgate.net The rate of NADPH consumption, and thus the GS-HQR activity, is directly proportional to the rate of decrease in absorbance at 340 nm. nih.gov

Kinetic parameters of GS-HQR can be determined by varying the concentrations of the substrates, such as 2-(S-Glutathionyl)hydroquinone and GSH, and measuring the initial reaction velocities. nih.gov These data can then be used to calculate key enzymatic constants like the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. uniprot.org For instance, the Km of E. coli GS-HQR (YqjG) has been determined for various substrates, as shown in the table below. uniprot.org

Table 1: Michaelis-Menten Constants (Km) for E. coli GS-HQR (YqjG)

| Substrate | Km (µM) |

|---|---|

| Glutathione | 840 |

| GS-methyl-p-hydroquinone | 70 |

| GS-p-hydroquinone | 390 |

| GS-hydroxy-p-hydroquinone | 35 |

| GS-menadiol | 4 |

Data sourced from UniProt. uniprot.org

The specific activity of the enzyme is typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions. sigmaaldrich.com It is crucial to optimize assay conditions such as pH, temperature, and ionic strength to ensure maximal and stable enzyme activity. sigmaaldrich.com

Molecular Biology Techniques for Gene Expression and Protein Characterization

Gene knockout and knockdown techniques are powerful tools for elucidating the physiological function of specific genes, including those encoding for GS-HQR. azolifesciences.comnih.gov By deleting or reducing the expression of a target gene in a model organism, researchers can observe the resulting phenotypic changes and infer the gene's role in various biological processes. researchgate.net

In the context of GS-HQR, creating a gene knockout or knockdown model in an organism that is exposed to quinones would allow for the investigation of the enzyme's role in quinone detoxification and cellular defense. By comparing the wild-type and mutant strains, researchers could assess differences in viability, growth rates, and the accumulation of toxic metabolites when challenged with quinone-containing compounds. These studies can provide critical insights into the in vivo function of GS-HQR and its importance in cellular metabolism and stress response. azolifesciences.com

The production of large quantities of pure and active GS-HQR is essential for detailed biochemical and structural studies. This is typically achieved through recombinant protein expression and purification. bio-rad.com The gene encoding GS-HQR is first cloned into an expression vector, which is then introduced into a suitable host organism, most commonly Escherichia coli, due to its rapid growth and well-established genetic tools. nih.govnih.gov

To facilitate purification, the recombinant protein is often fused with an affinity tag, such as a polyhistidine-tag (His-tag) or a glutathione S-transferase (GST) tag. promega.com These tags allow for the selective capture of the recombinant protein from the cell lysate using affinity chromatography. thermofisher.com For instance, a His-tagged protein will bind to a resin containing immobilized nickel or cobalt ions, while a GST-tagged protein will bind to a resin with immobilized glutathione.

The general workflow for recombinant protein expression and purification involves the following steps:

Transformation and Expression: The expression vector containing the GS-HQR gene is introduced into the host cells. The cells are then cultured, and protein expression is induced. bio-rad.com

Cell Lysis: The cells are harvested and broken open to release the cellular contents, including the recombinant protein. promega.com

Purification: The protein of interest is separated from other cellular components. Affinity chromatography is often the first and most effective step. thermofisher.com Further purification steps, such as ion-exchange chromatography or size-exclusion chromatography, may be employed to achieve higher purity. embl.org

Protein Characterization: The purity and identity of the purified protein are confirmed using techniques like SDS-PAGE, and its concentration is determined.

In some cases, recombinant proteins may be expressed in an insoluble form within the host cells, forming inclusion bodies. embl.org To purify these proteins, the inclusion bodies are first isolated and then solubilized using denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride. The protein is then refolded into its active conformation before further purification. embl.org

The process of protein crystallography involves several key stages:

Crystallization: The purified protein is induced to form well-ordered crystals. This is often a trial-and-error process, involving the screening of numerous conditions such as pH, temperature, and the presence of various precipitants. nih.gov

X-ray Diffraction: The protein crystals are exposed to a beam of X-rays. The electrons in the atoms of the protein scatter the X-rays, producing a diffraction pattern of spots. pdbj.org

Data Collection and Processing: The diffraction pattern is recorded, and the intensities and positions of the spots are measured. This data is then processed to generate an electron density map. pdbj.org

Structure Determination and Refinement: The electron density map is interpreted to build a model of the protein's atomic structure. This model is then refined to best fit the experimental data. pdbj.org

The crystal structure of the E. coli GS-HQR, YqjG, has been solved and deposited in the Protein Data Bank (PDB ID: 4G0I). pdbj.org The structure revealed that YqjG exists as a dimer and has the typical GST-fold. nih.gov Structural studies of YqjG in complex with glutathione and a substrate analog have helped to identify the key amino acid residues in the active site that are involved in substrate binding and catalysis. nih.govnih.gov These structural insights have been crucial in elucidating the reaction mechanism of GS-HQRs. nih.gov

Table 2: Crystallographic Data for E. coli GS-HQR (YqjG)

| Parameter | Value |

|---|---|

| PDB ID | 4G0I |

| Resolution | 2.05 Å |

| Space Group | P 31 2 1 |

| Unit Cell Dimensions (Å) | a=149.15, b=149.15, c=105.34 |

| R-work | 0.196 |

| R-free | 0.227 |

Data sourced from the Protein Data Bank. pdbj.org

Future Research Directions and Unresolved Questions Regarding 2 S Glutathionyl Hydroquinone

Elucidation of Additional Physiological Substrates for GS-HQRs

Current knowledge indicates that GS-HQRs, a class of glutathione (B108866) transferases (GSTs), are widely distributed in bacteria, fungi, and plants. They catalyze the glutathione (GSH)-dependent reduction of various S-glutathionylated hydroquinones. These substrates are often formed through the spontaneous Michael addition of GSH to reactive benzoquinones, which can arise from the oxidation of endogenous or xenobiotic hydroquinones.

Initial studies have characterized several substrates for GS-HQRs, demonstrating a preference for hydrophobic and bulky molecules. However, the full spectrum of endogenous physiological substrates remains largely unexplored. Identifying these substrates is critical to understanding the primary roles of GS-HQRs in metabolic pathways where quinone intermediates are common.

Table 1: Known and Potential Substrates for GS-HQRs

| Substrate Class | Specific Examples | Status | Research Focus |

| Chlorinated Hydroquinones | GS-trichloro-p-hydroquinone (GS-TriCH), GS-dichloro-p-hydroquinone (GS-DiCH) | Known Substrates | Characterized in the context of xenobiotic degradation (e.g., pentachlorophenol). |

| Simple Hydroquinones | GS-p-hydroquinone, GS-2-hydroxy-p-hydroquinone | Known Substrates | Serve as model compounds to understand basic enzymatic activity. |

| Naphthoquinones | GS-menadiol (reduced form of GS-menadione) | Known Substrate | Represents a class of bulky, hydrophobic substrates. |

| Endogenous Quinones | Glutathionyl-adducts of coenzyme Q, Vitamin K pathway intermediates | Potential Substrates | Investigation is needed to determine if these are bona fide physiological substrates. |

| Metabolic Intermediates | Glutathionylated catechols and other polyphenolic metabolites | Potential Substrates | Exploring the role of GS-HQRs in the metabolism of dietary compounds and signaling molecules. |

Future research efforts should focus on systematic screening and identification of novel endogenous GS-hydroquinones that act as substrates for these enzymes. This could involve advanced metabolomic approaches in various organisms to identify glutathionylated compounds that accumulate when GS-HQR activity is inhibited or genetically knocked out. Elucidating the full range of physiological substrates will be a crucial step in defining the metabolic importance of this enzyme class.

Comprehensive Understanding of Regulatory Mechanisms Governing GS-HQR Activity

The catalytic mechanism of GS-HQRs is beginning to be understood, with structural studies identifying key active site residues, including a critical cysteine and several tyrosine residues, that are essential for catalysis. The proposed ping-pong mechanism involves the formation of a mixed disulfide bond between the enzyme's cysteine residue and the glutathione moiety of the substrate, followed by the release of the hydroquinone (B1673460). The enzyme is then regenerated by a second molecule of GSH.

Despite this progress, there is a significant gap in our understanding of how GS-HQR activity is regulated within the cell. The activity of enzymes is often tightly controlled through various mechanisms to respond to cellular needs and environmental stresses. Future research should investigate these potential regulatory layers:

Transcriptional Regulation: Studies are needed to identify transcription factors and signaling pathways that control the expression of GS-HQR genes in response to oxidative stress, xenobiotic exposure, or changes in metabolic state.

Post-Translational Modifications (PTMs): A wide array of PTMs, such as phosphorylation, ubiquitination, and glycosylation, are known to regulate enzyme function, localization, and stability. Proteomic analyses are required to determine if GS-HQRs undergo PTMs and how these modifications might impact their catalytic efficiency, substrate specificity, or protein-protein interactions.

Allosteric Regulation: The possibility of allosteric regulation by small molecule metabolites has not been explored. Investigating whether key cellular metabolites can bind to GS-HQRs and modulate their activity could reveal important feedback loops in cellular metabolism.

A thorough understanding of these regulatory mechanisms is essential for predicting how GS-HQR activity is integrated into the broader cellular response to redox imbalances.

Integration into Systems Biology Models of Redox Homeostasis and Metabolic Pathways

The reaction catalyzed by GS-HQRs sits (B43327) at a critical intersection of xenobiotic metabolism, quinone chemistry, and glutathione homeostasis. Systems biology models offer a powerful framework for understanding the complex interplay between these interconnected networks. Current models of redox homeostasis often include core components like glutathione synthesis, glutathione peroxidase and reductase activities, and the generation of reactive oxygen species (ROS) from processes like quinone redox cycling.

However, these models often lack the specific reactions involving the formation and reduction of GS-hydroquinones. The detoxification of quinones is a crucial cellular process, as their redox cycling can lead to significant oxidative stress. The GS-HQR pathway represents a "recycling" mechanism, channeling potentially problematic glutathionylated intermediates back into metabolic pathways.

Future work should focus on incorporating the kinetics and regulation of GS-HQRs into existing and new systems biology models of cellular redox control. This integration will allow for in silico predictions and a more quantitative understanding of:

How fluctuations in the glutathione pool affect the flux through this pathway.

The potential impact of GS-HQR activity on the regeneration of hydroquinones that may serve as metabolic intermediates or signaling molecules.

These integrated models will be invaluable for formulating new hypotheses about the role of 2-(S-Glutathionyl)hydroquinone metabolism in health and disease.

Development of Novel Research Tools and Probes for In Vitro and In Vivo Studies

Advancing our understanding of 2-(S-Glutathionyl)hydroquinone and GS-HQRs is currently hampered by a lack of specific molecular tools to study their dynamics in living systems. The development of novel probes and assays is a critical future research direction.

Table 2: Proposed Research Tools for Studying GS-HQR Activity

| Tool/Probe Type | Description | Potential Application |

| Activity-Based Probes (ABPs) | Small molecules that covalently bind to the active site of GS-HQRs in an activity-dependent manner. | Quantifying active enzyme levels in complex biological samples; identifying novel GS-HQRs; cellular imaging of enzyme activity. |

| Fluorescent Substrate Analogs | Synthetic GS-hydroquinone analogs that release a fluorophore upon enzymatic reduction. | High-throughput screening for GS-HQR inhibitors or activators; real-time monitoring of enzyme kinetics in vitro. |